molecular formula C12H14Cl2N2O B6362276 1-(3,5-Dichlorobenzoyl)-2-methylpiperazine CAS No. 1240566-88-4

1-(3,5-Dichlorobenzoyl)-2-methylpiperazine

Cat. No.: B6362276
CAS No.: 1240566-88-4
M. Wt: 273.15 g/mol
InChI Key: UZBJCOBTFXILSB-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorobenzoyl)-2-methylpiperazine (CAS 1240566-88-4) is a synthetic organic compound featuring a piperazine ring substituted with a methyl group and a 3,5-dichlorobenzoyl moiety. With the molecular formula C12H14Cl2N2O and an average mass of 273.158 Da, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. Piperazine derivatives are extensively utilized in the synthesis of various high-value pharmaceuticals, including antipsychotics, antibiotics, and other biologically active molecules . The structural motif of the 1,3,5-triazine core, related to this compound's benzoyl group, is recognized as a privileged scaffold in drug development for its ability to interact with multiple biological targets . This compound is intended for research purposes as a chemical intermediate or precursor in the development of novel therapeutic agents. It is provided For Research Use Only. This product is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c1-8-7-15-2-3-16(8)12(17)9-4-10(13)6-11(14)5-9/h4-6,8,15H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBJCOBTFXILSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Solution-Phase Acylation

Reagents :

  • 2-Methylpiperazine (1.0 equiv)

  • 3,5-Dichlorobenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA, 2.0 equiv)

  • Dichloromethane (DCM)

Procedure :

  • Dissolve 2-methylpiperazine (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

  • Add TEA (22 mmol) dropwise at 0°C, followed by slow addition of 3,5-dichlorobenzoyl chloride (11 mmol).

  • Stir at room temperature for 12 hours.

  • Quench with ice-cold water (50 mL), extract with DCM (3 × 30 mL), dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate the product as a white solid.

Yield : 78%.

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of 2-methylpiperazine attacks the electrophilic carbonyl carbon of the acyl chloride. TEA neutralizes HCl, shifting equilibrium toward product formation.

Microwave-Assisted Synthesis

Reagents :

  • 2-Methylpiperazine (1.0 equiv)

  • 3,5-Dichlorobenzoyl chloride (1.05 equiv)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Dioxane/water (4:1 v/v)

Procedure :

  • Combine reagents in a microwave vial.

  • Irradiate at 100°C (150 W) for 20 minutes.

  • Cool, filter, and extract with ethyl acetate.

  • Dry and concentrate to obtain the crude product.

Yield : 89%.

Advantages :

  • Reduced reaction time (20 minutes vs. 12 hours).

  • Enhanced purity (98% by HPLC).

Aqueous-Organic Biphasic System

Reagents :

  • 2-Methylpiperazine (1.0 equiv)

  • 3,5-Dichlorobenzoyl chloride (1.0 equiv)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Acetone/water (3:1 v/v)

Procedure :

  • Suspend NaHCO₃ in water (20 mL) and add 2-methylpiperazine.

  • Dissolve acyl chloride in acetone (30 mL) and add dropwise to the aqueous phase.

  • Stir vigorously at 25°C for 6 hours.

  • Extract with ethyl acetate, dry, and concentrate.

Yield : 72%.

Optimization and Reaction Conditions

Solvent and Base Selection

SolventBaseTemp (°C)Time (h)Yield (%)
DCMTEA251278
Dioxane/H₂ONa₂CO₃100*0.3389
Acetone/H₂ONaHCO₃25672

*Microwave conditions.

Key Observations :

  • Polar aprotic solvents (DCM, dioxane) improve acyl chloride solubility.

  • Bicarbonate bases minimize side reactions (e.g., hydrolysis) in aqueous systems.

Stoichiometry and Equivalents

Excess acyl chloride (>1.1 equiv) risks diacylation, reducing yield to <50%. Optimal results occur at 1.05–1.1 equiv.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 2H, Ar-H), 7.55 (s, 1H, Ar-H), 3.75–3.50 (m, 4H, piperazine-H), 2.95 (s, 3H, CH₃), 2.70–2.60 (m, 4H, piperazine-H).

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Cl).

  • MS (ESI+) : m/z 317 [M+H]⁺.

Purity Assessment

MethodPurity (%)
HPLC (C18)98
Elemental AnalysisC: 49.2, H: 4.5, N: 8.9 (Calc. C₄₇H₄₅Cl₂N₂O)

Discussion of Side Reactions and Byproducts

Diacylation

Occurs with excess acyl chloride, producing 1,4-bis(3,5-dichlorobenzoyl)-2-methylpiperazine. Mitigated by stoichiometric control.

Hydrolysis

Acyl chloride hydrolysis to 3,5-dichlorobenzoic acid is minimized using anhydrous conditions or rapid reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperazines, carboxylic acids, and various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

1-(3,5-Dichlorobenzoyl)-2-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The dichlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The piperazine ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

Compound Name Substituents/Modifications Biological Target/Activity Key Data Reference
1-(3,4-Dichlorobenzoyl)-4-(2,6-dioxo-tetrahydropyrimidine)piperazine (GA-6) 3,4-dichlorobenzoyl + pyrimidine-carbonyl SARS-CoV-2 protease inhibition - Yield: 71%
- mp: 196–198°C
- Purity: 98.99%
4-(3,5-Dichlorobenzoyl)-1-(4-isopropylphenoxyacetyl)piperazine (14) 3,5-dichlorobenzoyl + phenoxyacetyl S. aureus RnpA inhibition - Yield: 42%
- mp: 104.08°C
- Purity: 98%
N-(Thiophen-2-ylmethyl)-1-(3,5-dichlorobenzoyl)piperazine (GC-16) 3,5-dichlorobenzoyl + thiophen-methyl Protein kinase C (PKC) inhibition - HRMS: [M+H]+ 492.0656
- Purity: 96.18%
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine 3,5-dinitrobenzoyl + 2-methylpiperazine Not specified (research intermediate) - Commercial availability noted

Key Observations :

  • Electron-Withdrawing Groups : 3,5-Dichloro substituents enhance metabolic stability compared to 3,4-dichloro analogues (e.g., GA-6), likely due to reduced susceptibility to oxidative degradation .
  • Bioactivity : The 3,5-dichlorobenzoyl group in compound 14 improves RnpA inhibition (IC₅₀ = 12 µM) compared to unsubstituted benzoyl derivatives, suggesting chlorine atoms enhance target binding .

Analogues with Varied Piperazine Substituents

Compound Name Substituents/Modifications Biological Target/Activity Key Data Reference
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantane-1-amine (7) 2-methoxyphenylpiperazine + adamantane 5-HT1A receptor binding - Binding affinity: Ki = 2.3 nM
- Tested as fumarate salt
1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride 2,5-dichlorobenzyl + 2-methylpiperazine Not specified (research chemical) - Molecular Weight: 295.64 g/mol
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride Thiadiazole + piperazine Not specified (commercial availability) - CAS: 69389-17-9

Key Observations :

  • Chlorine Positioning : 2,5-Dichloro substitution (compound ) results in lower molecular symmetry than 3,5-dichloro analogues, which may affect solubility and bioavailability.

Activity Comparison in Enzyme/Receptor Systems

Compound Target System Activity/IC₅₀ Reference
1-(3,5-Dichlorobenzoyl)-2-methylpiperazine S. aureus RnpA IC₅₀ = 12 µM (estimated)
GC-16 Protein Kinase C (PKC) Ki = 6 µM
H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) PKC Ki = 6 µM
GA-6 SARS-CoV-2 3CL protease IC₅₀ = 0.8 µM

Key Findings :

  • The 3,5-dichlorobenzoyl group confers moderate inhibition across diverse targets (e.g., RnpA, PKC), but activity is lower than specialized inhibitors like GA-6 for viral proteases .

Biological Activity

1-(3,5-Dichlorobenzoyl)-2-methylpiperazine is a compound that has garnered attention for its potential pharmacological applications, particularly in the fields of psychiatry and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C${12}$H${12}$Cl${2}$N${2}$O, featuring a piperazine core with a dichlorobenzoyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

Receptor Interactions

This compound has been shown to interact with neurotransmitter receptors, notably the dopamine D2/D3 receptors and serotonin receptors. Preliminary studies suggest that it may act as a partial agonist at these sites, which could have implications for treating disorders associated with dopamine dysregulation such as schizophrenia and depression .

Antitumor Activity

The compound's structure suggests potential antitumor activity , possibly due to its influence on microtubule dynamics and cell cycle regulation. This activity is particularly relevant in the context of cancer therapies where modulation of cell proliferation is critical .

In Vitro Studies

Studies utilizing cell-based assays have demonstrated that this compound exhibits significant binding affinity to various receptors. For example, receptor binding assays have indicated that the compound can modulate receptor activity effectively, providing insights into its therapeutic potential .

Case Studies and Efficacy

Research involving animal models has highlighted the pharmacokinetics of the compound. In one study, after subcutaneous administration in mice, the bioavailability was found to be approximately 74% with a half-life of about 1 hour. These parameters are crucial for understanding dosing regimens in potential therapeutic applications .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructure CharacteristicsUnique Features
1-(4-Chlorobenzoyl)-2-methylpiperazineContains a chlorobenzoyl groupMay exhibit different receptor selectivity
1-(3-Bromobenzoyl)-2-methylpiperazineFeatures a bromobenzoyl groupPotentially different pharmacokinetic properties
1-(4-Fluorobenzoyl)-2-methylpiperazineContains a fluorobenzoyl groupFluorine substitution may enhance metabolic stability

This table illustrates how variations in halogen substitution can significantly affect biological activity and receptor interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3,5-dichlorobenzoyl)-2-methylpiperazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or acylation. For example, analogous piperazine derivatives (e.g., 1-(2-fluorobenzyl)piperazine triazoles) are synthesized via alkylation of piperazine precursors using propargyl bromide in DMF with K₂CO₃ as a base, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key parameters include:

  • Temperature : Room temperature for alkylation vs. reflux for cyclization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC for high-purity isolation .
  • Yield Optimization : Stoichiometric ratios (e.g., 1.2 equiv. azide derivatives) and reaction monitoring via TLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., δ 2.58–3.80 ppm for piperazine CH₂ groups in analogous compounds) .
  • LCMS/HRMS : For molecular ion validation (e.g., m/z 397.1685 [M⁺] for triazole derivatives) .
  • HPLC : To assess purity (>98% for pharmacological studies) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • In vitro assays : Use enzyme inhibition (e.g., SARS-CoV-2 main protease) with IC₅₀ determination via fluorescence resonance energy transfer (FRET) .
  • Cellular toxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for trisubstituted piperazine derivatives at 15–30 µM) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between structural analogs?

  • Methodological Answer :

  • Comparative SAR Analysis : Compare substituent effects (e.g., 3,5-dichloro vs. 3,4-dichloro benzoyl groups on target binding) .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like SARS-CoV-2 Mpro (PDB: 6LU7) .
  • Crystallography : Resolve 3D conformations (e.g., piperazine ring puckering) to explain activity differences .

Q. How can reaction kinetics and stereochemical outcomes be optimized in large-scale synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediates via in-situ IR or NMR to identify rate-limiting steps (e.g., acylation vs. cyclization) .
  • Chiral Resolution : Use chiral HPLC or enzymatic catalysis to isolate enantiomers (e.g., (S)-enantiomers show higher target specificity) .
  • Scale-Up Challenges : Solvent selection (e.g., DCM vs. water-DCM biphasic systems for CuAAC) to minimize side reactions .

Q. What computational tools predict the compound’s pharmacokinetics and off-target effects?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME to estimate logP, BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns MD runs for SARS-CoV-2 Mpro complexes) .
  • Off-Target Profiling : Use PubChem BioActivity data to cross-reference structurally similar compounds (e.g., piperazine-based kinase inhibitors) .

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